![molecular formula C16H22N2O3 B2508255 Methyl 4-(3-Cycloheptylureido)Benzoate CAS No. 1223164-04-2](/img/structure/B2508255.png)
Methyl 4-(3-Cycloheptylureido)Benzoate
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Description
Methyl 4-(3-Cycloheptylureido)Benzoate, also known as MCUB, is a chemical compound that belongs to the class of urea derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Insect Pest Control
Methyl benzoate derivatives, including our compound of interest, exhibit insecticidal properties. Their natural occurrence in plants and attractive odor to insects make them promising botanical insecticides. Studies have demonstrated their effectiveness against various agricultural pests, stored product insects, and urban pests . Researchers investigate formulations and delivery methods to enhance their practical use in pest management.
Crystal Engineering and Solid-State Chemistry
The crystal structure of Methyl 4-(3-Cycloheptylureido)Benzoate has been characterized . Researchers in crystallography and solid-state chemistry study its packing arrangements, intermolecular interactions, and crystal symmetry. Understanding these aspects aids in designing new materials with desired properties, such as improved solubility, stability, or optical behavior.
properties
IUPAC Name |
methyl 4-(cycloheptylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCESYWMJUVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-Cycloheptylureido)Benzoate |
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